molecular formula C8H12OS B2846884 3-(Thiophen-3-yl)butan-1-ol CAS No. 65121-30-4

3-(Thiophen-3-yl)butan-1-ol

Cat. No.: B2846884
CAS No.: 65121-30-4
M. Wt: 156.24
InChI Key: YYKIVGOLWIEGQX-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)butan-1-ol is an organic compound with the molecular formula C8H12OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with butanal in the presence of a reducing agent. The reaction typically requires specific conditions such as controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal catalysts and optimized reaction conditions to enhance efficiency and scalability. The process often includes steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-3-carboxaldehyde, while substitution reactions can produce various halogenated or nitro-substituted thiophene derivatives .

Scientific Research Applications

3-(Thiophen-3-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Thiophen-3-yl)butan-1-ol exerts its effects involves interactions with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can influence biological pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-yl)butan-1-ol is unique due to its specific combination of a thiophene ring and a butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-thiophen-3-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-7(2-4-9)8-3-5-10-6-8/h3,5-7,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKIVGOLWIEGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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